3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable tool in proteomics research, particularly for the study of protein-protein interactions []. Its function lies in its ability to react with primary amines present in proteins, forming stable covalent bonds. This property allows researchers to:
Compared to other crosslinking reagents, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate offers several advantages:
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, with the chemical formula and CAS number 302912-19-2, is an organic compound characterized by the presence of both fluorine and isocyanate functional groups. This compound features a phenyl ring substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl group. The molecular weight of this compound is approximately 205.11 g/mol .
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is recognized for its utility in various chemical syntheses and research applications, particularly in the fields of medicinal chemistry and materials science .
These reactions highlight the versatility of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate in synthetic organic chemistry.
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate typically involves several steps:
These methods allow for efficient production of this compound for research and industrial applications .
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate finds applications in various fields:
Interaction studies involving 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate focus on its reactivity with biological molecules. Research indicates that isocyanates can modify amino acids within proteins, which may impact enzymatic activity and protein interactions. Investigating these interactions can provide insights into potential therapeutic applications or toxicological effects associated with exposure to this compound .
Several compounds share structural similarities with 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Fluoro-4-isocyanatobenzene | C7H4FNO | Different substitution pattern on the benzene ring |
4-Trifluoromethylphenyl isocyanate | C8H4F3NO | Trifluoromethyl group at the para position |
2,4-Difluorophenyl isocyanate | C7H4F2NO | Contains two fluorine atoms at different positions |
Phenyl isocyanate | C7H5NO | Lacks fluorination; serves as a baseline comparison |
The uniqueness of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate lies in its specific arrangement of fluorine atoms and the trifluoromethyl group, which significantly influences its chemical reactivity and potential applications compared to similar compounds .
Irritant;Health Hazard